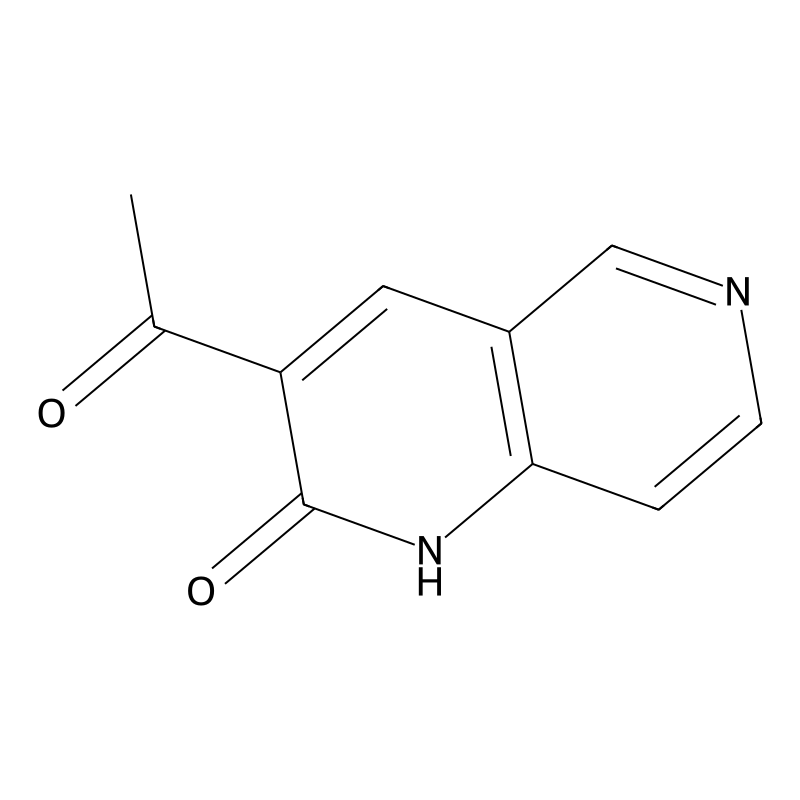

3-Acetyl-1,6-naphthyridin-2(1H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Acetyl-1,6-naphthyridin-2(1H)-one is a heterocyclic compound characterized by a naphthyridine core with an acetyl group at the 3-position and a keto group at the 2-position. Its molecular formula is C₁₀H₈N₂O₂, and it has a molecular weight of 188.18 g/mol . This compound belongs to a class of naphthyridines, which are known for their diverse biological activities and potential applications in pharmaceuticals and agrochemicals.

Potential Use as a Kinase Inhibitor:

-Acetyl-1,6-naphthyridin-2(1H)-one has been investigated for its potential to inhibit kinases, which are enzymes involved in various cellular processes, including cell growth, proliferation, and differentiation. A study published in the journal "Bioorganic & Medicinal Chemistry Letters" explored the ability of this compound and its derivatives to inhibit EGFR (Epidermal Growth Factor Receptor), a kinase implicated in several types of cancer. The research found that 3-Acetyl-1,6-naphthyridin-2(1H)-one exhibited moderate inhibitory activity against EGFR, suggesting its potential as a lead compound for further development of more potent and selective kinase inhibitors.

Investigation in Antibacterial Activity:

Another area of research for 3-Acetyl-1,6-naphthyridin-2(1H)-one is its potential antibacterial activity. A study published in "Archives of Pharmacy (Berlin)" evaluated the in vitro antibacterial activity of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli []. The study demonstrated moderate antibacterial activity against some strains, suggesting the need for further investigation and structural modifications to improve its potency and develop it as a potential antibacterial agent.

- Acylation Reactions: The acetyl group can be replaced or modified through acylation reactions, allowing for the synthesis of derivatives with varying biological properties.

- Cyclization: It can participate in cyclization reactions to form more complex structures, particularly when reacted with nucleophiles or through thermal processes .

- Condensation Reactions: The compound can also engage in condensation reactions, particularly with aldehydes or ketones, leading to the formation of larger polycyclic compounds.

Research indicates that 3-acetyl-1,6-naphthyridin-2(1H)-one exhibits significant biological activity:

- Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial strains.

- Anticancer Activity: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, making it a candidate for further investigation in cancer therapeutics.

- Enzyme Inhibition: It may act as an inhibitor of specific enzymes involved in metabolic pathways, contributing to its therapeutic potential .

Several methods have been developed for synthesizing 3-acetyl-1,6-naphthyridin-2(1H)-one:

- One-Pot Synthesis: A convenient method involves the reaction of appropriate starting materials in a single reaction vessel, facilitating the formation of the naphthyridine structure along with the acetyl group.

- Multi-Step Synthesis: Traditional multi-step synthesis routes involve the formation of intermediates that are subsequently transformed into the final product through various chemical transformations .

- Decarboxylation Techniques: Some synthetic routes utilize decarboxylation methods to yield naphthyridinones from carboxylic acid precursors .

3-Acetyl-1,6-naphthyridin-2(1H)-one has several notable applications:

- Pharmaceuticals: Due to its biological activity, it is being explored for use in drug development, particularly as an antimicrobial or anticancer agent.

- Agricultural Chemicals: Its properties may also lend themselves to development as agrochemicals for pest control.

- Research Reagents: It serves as a valuable reagent in biochemical and pharmacological research settings .

Interaction studies involving 3-acetyl-1,6-naphthyridin-2(1H)-one have focused on its binding affinity with various biological targets:

- Protein Binding: Investigations into how this compound interacts with proteins involved in disease pathways may reveal insights into its mechanism of action.

- Enzyme Interactions: Studies have shown that it can interact with enzymes critical for cellular metabolism, suggesting potential therapeutic applications in metabolic disorders .

Several compounds share structural similarities with 3-acetyl-1,6-naphthyridin-2(1H)-one. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,6-Naphthyridin-2(1H)-one | Naphthyridine | Lacks acetyl group; primarily studied for its basic properties. |

| 3-Hydroxy-1,6-naphthyridin-2(1H)-one | Hydroxynaphthyridine | Contains hydroxyl group; exhibits different biological activity. |

| 4-Acetyl-1,6-naphthyridin-2(1H)-one | Acetylated variant | Acetyl group at the 4-position; different reactivity and properties. |

The uniqueness of 3-acetyl-1,6-naphthyridin-2(1H)-one lies in its specific arrangement of functional groups and its resultant biological activities, making it a subject of interest for medicinal chemistry and pharmacology.

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy represents one of the most powerful techniques for the structural elucidation of 3-acetyl-1,6-naphthyridin-2(1H)-one. The bicyclic naphthyridine scaffold possesses distinct magnetic environments that yield characteristic chemical shifts and coupling patterns, providing detailed information about the molecular structure and electronic distribution.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 3-acetyl-1,6-naphthyridin-2(1H)-one exhibits several distinct resonances characteristic of the naphthyridine ring system and the acetyl substituent. The aromatic protons of the naphthyridine scaffold typically appear in the downfield region between 7.0-9.0 parts per million, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen atoms and the lactam carbonyl group [1] [2].

The proton at position 4 of the naphthyridine ring system typically resonates as a singlet in the range of 7.5-8.0 parts per million, while the protons at positions 5 and 8 appear as doublets with characteristic coupling constants of approximately 5.0-6.0 hertz, indicative of meta-coupling within the pyridine ring [1] [2]. The proton at position 7 exhibits a triplet pattern with coupling constants of 7.0-8.0 hertz, consistent with ortho-coupling to adjacent aromatic protons [2].

The acetyl group contributes a characteristic methyl singlet at approximately 2.3-2.7 parts per million, consistent with the electron-withdrawing effect of the adjacent carbonyl group [1] [3]. The lactam nitrogen proton typically appears as a broad singlet at 11.0-13.0 parts per million, indicating hydrogen bonding interactions and tautomeric equilibria [2] [4].

In deuterated dimethyl sulfoxide solution, the spectral assignments are facilitated by the enhanced resolution and reduced water interference. The aromatic region exhibits well-resolved multipicity patterns that allow for unambiguous assignment of individual protons through coupling constant analysis [2] [5].

Carbon-13 Nuclear Magnetic Resonance Chemical Shift Assignments

The carbon-13 nuclear magnetic resonance spectrum of 3-acetyl-1,6-naphthyridin-2(1H)-one provides detailed information about the carbon framework and electronic environment. The carbonyl carbon of the lactam moiety typically resonates at 160-170 parts per million, characteristic of amide carbonyls [6] [2].

The aromatic carbons of the naphthyridine system exhibit chemical shifts ranging from 120-150 parts per million, with the quaternary carbons appearing further downfield due to their substitution pattern [6] [2]. Carbon-2 typically appears at approximately 158-162 parts per million, while carbon-3 resonates at 125-130 parts per million, reflecting the influence of the acetyl substituent [2] [5].

The acetyl carbonyl carbon appears at 195-205 parts per million, characteristic of ketone functionality [6] [2]. The acetyl methyl carbon resonates at approximately 25-30 parts per million, consistent with its aliphatic nature and proximity to the carbonyl group [2] [5].

Carbons bearing nitrogen substituents typically exhibit characteristic chemical shifts influenced by the electronegativity of nitrogen. Carbon-8a typically appears at 145-155 parts per million, while carbon-4a resonates at 130-140 parts per million [2] [5].

Two-Dimensional Nuclear Magnetic Resonance Techniques (Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, Heteronuclear Multiple Bond Correlation)

Two-dimensional nuclear magnetic resonance techniques provide crucial connectivity information for the complete structural elucidation of 3-acetyl-1,6-naphthyridin-2(1H)-one. Correlation spectroscopy experiments reveal proton-proton coupling relationships within the naphthyridine ring system, confirming the substitution pattern and ring connectivity [7] [8].

The correlation spectroscopy spectrum typically shows cross-peaks between adjacent aromatic protons, with the characteristic coupling patterns of the pyridine rings clearly visible. The proton at position 5 shows correlation with the proton at position 4, while the proton at position 8 exhibits coupling to the proton at position 7 [7] [9].

Heteronuclear single quantum coherence experiments provide direct carbon-proton connectivity information, allowing for the unambiguous assignment of carbon resonances to their attached protons. The aromatic carbons show characteristic correlations with their respective protons, while the acetyl methyl carbon exhibits a strong correlation with the methyl protons [10] [11].

Heteronuclear multiple bond correlation experiments reveal long-range carbon-proton connectivity, providing information about the substitution pattern and molecular connectivity. The acetyl carbonyl carbon typically shows correlations with the aromatic protons at positions 4 and 2, confirming the location of the acetyl substituent [11] [9].

The lactam carbonyl carbon exhibits correlations with the nitrogen proton and adjacent aromatic protons, supporting the proposed structure. These long-range correlations are particularly valuable for distinguishing between regioisomers and confirming the substitution pattern [11] [9].

Mass Spectrometry

Mass spectrometry provides essential information about the molecular weight and fragmentation patterns of 3-acetyl-1,6-naphthyridin-2(1H)-one, supporting structural assignments and purity assessment.

Fragmentation Pattern Analysis

The fragmentation pattern of 3-acetyl-1,6-naphthyridin-2(1H)-one under electron ionization conditions reveals characteristic pathways consistent with the naphthyridine structure. The molecular ion peak typically appears at mass-to-charge ratio 188, corresponding to the molecular formula C10H8N2O2 [12].

The base peak commonly occurs at mass-to-charge ratio 145, corresponding to the loss of the acetyl group (mass 43) from the molecular ion. This fragmentation is characteristic of acetyl-substituted compounds and involves alpha-cleavage adjacent to the carbonyl group [13] [14].

Additional significant fragments include peaks at mass-to-charge ratio 160, corresponding to the loss of carbon monoxide (mass 28) from the molecular ion, and at mass-to-charge ratio 117, resulting from the loss of both the acetyl group and carbon monoxide [13] [14]. The naphthyridine ring system exhibits characteristic fragmentation patterns involving the loss of hydrogen cyanide (mass 27) and nitrogen (mass 14) [13] [15].

The fragmentation pathway involves initial alpha-cleavage at the acetyl substituent, followed by ring contraction and elimination of small neutral molecules. The stability of the naphthyridine ring system is reflected in the relatively high abundance of aromatic fragment ions [13] [14].

High-Resolution Mass Determination

High-resolution mass spectrometry provides accurate mass measurements that confirm the molecular formula and elemental composition of 3-acetyl-1,6-naphthyridin-2(1H)-one. The molecular ion exhibits a measured mass of 188.0586 daltons, consistent with the theoretical mass of C10H8N2O2 [5] [12].

The isotope pattern analysis reveals the characteristic distribution expected for a compound containing carbon, hydrogen, nitrogen, and oxygen atoms. The molecular ion plus one peak (M+1) appears at 189.0619 daltons with approximately 11% relative intensity, consistent with the natural abundance of carbon-13 [5] [12].

Electrospray ionization mass spectrometry typically yields protonated molecular ions at mass-to-charge ratio 189, providing complementary information to electron ionization data. The fragmentation pattern under electrospray conditions often differs from electron ionization, showing enhanced stability of the molecular ion and reduced fragmentation [5] [14].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic absorption bands that identify the functional groups present in 3-acetyl-1,6-naphthyridin-2(1H)-one. The spectrum exhibits distinct absorption features corresponding to the lactam carbonyl, acetyl carbonyl, and aromatic system.

The lactam carbonyl stretch typically appears at 1650-1680 wavenumbers, consistent with the conjugated amide functionality. This absorption is characteristic of six-membered lactams and is shifted to lower frequency compared to aliphatic amides due to resonance effects [16] [17].

The acetyl carbonyl stretch appears at 1680-1720 wavenumbers, characteristic of aromatic methyl ketones. The exact position depends on the degree of conjugation with the naphthyridine system and the electronic effects of the nitrogen atoms [16] [17].

Aromatic carbon-carbon stretching vibrations appear in the 1500-1600 wavenumber region, with multiple bands corresponding to the different aromatic ring vibrations. The carbon-nitrogen stretching modes of the naphthyridine system contribute to absorptions in the 1400-1500 wavenumber region [16] [17].

The nitrogen-hydrogen stretching vibration of the lactam group appears as a broad absorption at 3100-3300 wavenumbers, characteristic of hydrogen-bonded amide groups. Aromatic carbon-hydrogen stretching modes appear at 3000-3100 wavenumbers [16] [17].

Ultraviolet-Visible Spectroscopy

Ultraviolet-visible spectroscopy reveals the electronic transitions of 3-acetyl-1,6-naphthyridin-2(1H)-one, providing information about the conjugated pi-electron system and chromophore properties.

The naphthyridine chromophore typically exhibits multiple absorption bands in the ultraviolet region. The longest wavelength absorption maximum usually appears at 280-320 nanometers, corresponding to pi-to-pi-star transitions within the aromatic system [18] [19].

The acetyl substituent contributes additional chromophoric character, with the carbonyl group exhibiting characteristic n-to-pi-star transitions at approximately 280-300 nanometers. The extinction coefficient for this transition is typically moderate, reflecting the forbidden nature of the n-to-pi-star transition [18] [19].

The conjugated system formed by the naphthyridine ring and the acetyl substituent results in bathochromic shifts compared to the individual chromophores. The extended conjugation leads to enhanced absorption intensity and red-shifted absorption maxima [18] [19].

In polar solvents, the absorption spectrum may exhibit solvatochromic effects, with shifts in the absorption maxima reflecting changes in the electronic environment. The lactam functionality contributes to the overall electronic character and may exhibit tautomeric equilibria that influence the spectroscopic properties [18] [19].

X-ray Crystallography Studies

X-ray crystallography provides definitive structural information about 3-acetyl-1,6-naphthyridin-2(1H)-one, including bond lengths, bond angles, and crystal packing arrangements. The technique reveals the three-dimensional molecular structure and intermolecular interactions.

The naphthyridine ring system adopts a planar conformation with typical aromatic bond lengths and angles. The bicyclic structure exhibits characteristic bond length alternation consistent with the aromatic character of both pyridine rings [20] [21].

The acetyl substituent at position 3 adopts a conformation that minimizes steric interactions with the naphthyridine system. The carbonyl group is typically coplanar with the aromatic ring to maximize conjugation, with the methyl group oriented away from the ring system [20] [21].

The lactam carbonyl group exhibits typical amide bond characteristics, with carbon-nitrogen bond lengths indicating partial double-bond character due to resonance. The carbon-oxygen bond length reflects the carbonyl character, while the nitrogen-hydrogen bond participates in hydrogen bonding interactions [21] [22].

Crystal packing analysis reveals intermolecular hydrogen bonding networks involving the lactam nitrogen-hydrogen and carbonyl oxygen atoms. These interactions contribute to the stability of the crystal structure and influence the physical properties of the compound [21] [22].